![molecular formula C22H26N4O2 B5644397 2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , involves several key strategies. Divergent synthesis methods have been developed, including efficient Michael addition reactions of lithium enolates to tetrasubstituted olefin acceptors for introducing a variety of substituents, and intramolecular spirocyclization of pyridine substrates for constructing the diazaspiro[5.5]undecane framework (Yang et al., 2008); (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds, including the target molecule, features a spiro linkage between a diazane (nitrogen-containing) ring and a cycloalkane or another cyclic structure. This unique arrangement contributes to their distinct chemical behavior and physical properties. Detailed molecular structures have been elucidated using techniques like X-ray crystallography, revealing the spatial arrangement and conformational preferences of these molecules (Moser et al., 2005).
Chemical Reactions and Properties
Diazaspirocyclic compounds participate in various chemical reactions, reflecting their rich chemical properties. They have been used as intermediates in the synthesis of pharmacologically active molecules, demonstrating their utility in the development of new therapeutic agents. These compounds' reactivity is influenced by their spirocyclic structure, which can impact the electronic and steric properties of the reacting centers (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The spiro linkage and the presence of heteroatoms within the cyclic structures significantly affect their physical characteristics. Studies focusing on the crystalline and molecular structures of these compounds provide valuable insights into their behavior in different solvents and under varying conditions (Sun et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one and related diazaspirocyclic compounds include their reactivity towards nucleophiles and electrophiles, their participation in cycloaddition reactions, and their potential as ligands in metal complexes. These properties are essential for their application in synthetic organic chemistry and medicinal chemistry research (Li et al., 2014).
Propriétés
IUPAC Name |
2-methyl-9-(2-methylpyrimidine-5-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-23-13-18(14-24-16)20(27)26-10-8-22(9-11-26)12-19(21(28)25(2)15-22)17-6-4-3-5-7-17/h3-7,13-14,19H,8-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGEMGLBCBZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CC(C(=O)N(C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

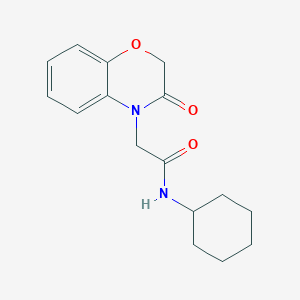
![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
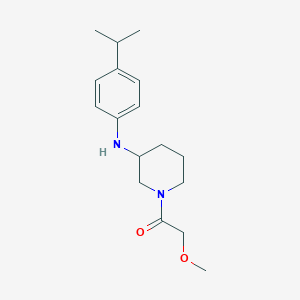
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
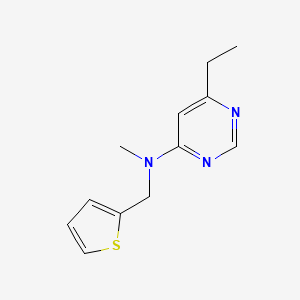
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644359.png)
![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)
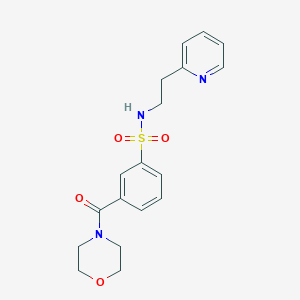

![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![N-(3-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5644383.png)
![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)
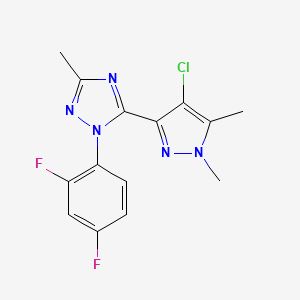
![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)